molecular formula C15H9ClFNO B1415343 3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one CAS No. 1993572-15-8

3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one

Cat. No. B1415343
CAS RN: 1993572-15-8
M. Wt: 273.69 g/mol
InChI Key: QQZJUDPAFZSCGT-QPEQYQDCSA-N
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Description

3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one (CBF-I) is a synthetic compound with a wide range of applications in scientific research. It has been studied extensively in the fields of biochemistry, physiology, and laboratory experiments. CBF-I has been found to have a variety of biochemical and physiological effects, which make it an interesting and useful compound for further study.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one: is a compound that can be utilized in the synthesis of various heterocyclic compounds. Its structure is conducive to forming Schiff bases, which are integral in synthesizing numerous biologically active molecules. These Schiff bases exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the chloro and fluoro substituents may enhance these activities due to their electron-withdrawing nature, which can affect the bioavailability and reactivity of the synthesized compounds.

Density Functional Theory (DFT) Studies

The compound’s electronic structure makes it an interesting candidate for DFT studies. Researchers can use DFT to predict regio- and stereoselectivities in cycloaddition reactions involving this compound . Such studies are crucial for understanding the fundamental chemical properties and reactivity patterns, which can inform the design of new drugs and materials.

Molecular Docking and Drug Design

Molecular docking studies can explore the potential of 3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one as a lead compound in drug discovery. Its structure allows for interactions with various biological targets, potentially leading to the development of new therapeutics for diseases where protein-ligand interactions are key .

Antimicrobial Activity

The compound’s structural features suggest it could be effective against microbial strains. Research into its antimicrobial activity could lead to the development of new antibiotics or antiseptics, especially given the increasing resistance to current treatments .

Material Science

In material science, the compound’s unique structure could be used to develop new polymers or liquid crystalline materials. Its ability to form stable Schiff bases can be exploited to create materials with specific optical or electronic properties .

Computational Chemistry Applications

Finally, 3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one can serve as a model compound in computational chemistry to study various chemical reactions and processes. Its structure is suitable for theoretical implications on cycloaddition reactions, which are fundamental in synthetic chemistry .

properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]-5-fluoro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO/c16-10-3-1-9(2-4-10)7-13-12-8-11(17)5-6-14(12)18-15(13)19/h1-8H,(H,18,19)/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJUDPAFZSCGT-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)F)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C3=C(C=CC(=C3)F)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one

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